
Orphenadrine-d3 N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Orphenadrine-d3 N-Oxide is a deuterium-labeled analog of Orphenadrine N-Oxide, which is a metabolite of Orphenadrine. Orphenadrine is an anticholinergic drug belonging to the ethanolamine antihistamine class. The compound is primarily used in scientific research for its stable isotope labeling, which aids in the study of metabolic pathways and reaction mechanisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Orphenadrine-d3 N-Oxide typically involves the introduction of deuterium atoms into the Orphenadrine N-Oxide molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon and are carried out under controlled temperature and pressure to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry is crucial in verifying the incorporation of deuterium atoms and the overall quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Orphenadrine-d3 N-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to its parent compound, Orphenadrine.
Substitution: The deuterium atoms can be replaced with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various reagents, including halogens and organometallic compounds, can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction will regenerate Orphenadrine.
Applications De Recherche Scientifique
Orphenadrine-d3 N-Oxide has several applications in scientific research:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Helps in studying metabolic pathways and enzyme kinetics.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Employed in the development of new drugs and therapeutic agents
Mécanisme D'action
Orphenadrine-d3 N-Oxide exerts its effects by binding to and inhibiting histamine H1 receptors and NMDA receptors. This action helps in restoring motor disturbances induced by neuroleptics, particularly hyperkinesia. The compound’s mechanism of action involves blocking the central nervous system pathways that mediate muscle spasms and pain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Orphenadrine N-Oxide: The non-deuterated analog of Orphenadrine-d3 N-Oxide.
Orphenadrine: The parent compound, an anticholinergic drug.
Orphenadrine Citrate: A citrate salt form of Orphenadrine used in various pharmaceutical formulations
Uniqueness
This compound is unique due to its stable isotope labeling, which provides enhanced accuracy in analytical and pharmacokinetic studies. The incorporation of deuterium atoms allows for precise quantification and tracking of the compound in biological systems, making it a valuable tool in scientific research .
Propriétés
Numéro CAS |
1329647-21-3 |
|---|---|
Formule moléculaire |
C18H23NO2 |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
N-methyl-2-[(2-methylphenyl)-phenylmethoxy]-N-(trideuteriomethyl)ethanamine oxide |
InChI |
InChI=1S/C18H23NO2/c1-15-9-7-8-12-17(15)18(16-10-5-4-6-11-16)21-14-13-19(2,3)20/h4-12,18H,13-14H2,1-3H3/i2D3 |
Clé InChI |
XMSSICJSZNPVFX-BMSJAHLVSA-N |
SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCC[N+](C)(C)[O-] |
SMILES isomérique |
[2H]C([2H])([2H])[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2C)[O-] |
SMILES canonique |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCC[N+](C)(C)[O-] |
Synonymes |
N,N-(Dimethyl-d3)-2-[(2-methylphenyl)phenylmethoxy]ethanamine N-Oxide; N,N-(Dimethyl-d3)-2-[(o-methyl-α-phenylbenzyl)oxy]ethylamine N-Oxide; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


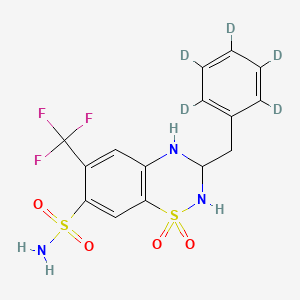
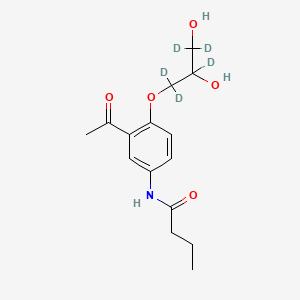
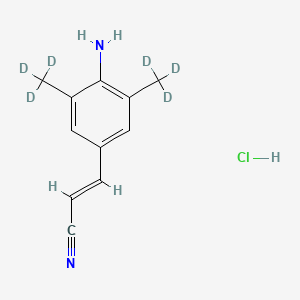
![5,7-Diphenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Ethyl Ester](/img/structure/B589308.png)
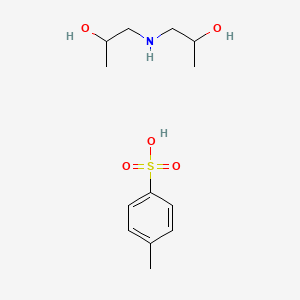
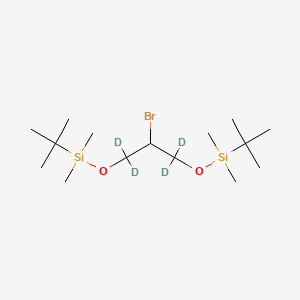
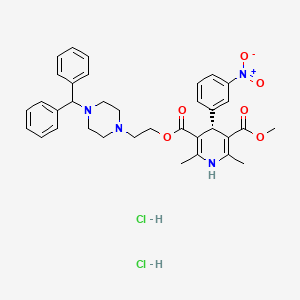
![[4-[3-[4-(Hydroxymethyl)phenyl]phenyl]phenyl]methanol](/img/structure/B589326.png)
